N-mesityl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-8-15(2)21(16(3)9-14)25-20(28)12-26-11-19(29-4)18(27)10-17(26)13-30-22-23-6-5-7-24-22/h5-11H,12-13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHASNGCOLKBZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-mesityl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a mesityl moiety, a pyridine ring, and a methoxy group. The molecular formula is C₁₈H₁₈N₄O₂S, and its synthesis involves multiple steps that require careful control of reaction conditions to optimize yield and purity .
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.42 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain pathways involved in cancer cell proliferation and microbial resistance .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce the viability of various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression .
Case Study: A549 Cell Line
In a controlled study, A549 cells were treated with varying concentrations of the compound for 24 hours. An MTT assay revealed that at a concentration of 100 µM, the compound reduced cell viability to approximately 30%, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
This compound has also demonstrated antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions contributes to its effectiveness as an antimicrobial agent .
Table: Antimicrobial Efficacy Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
Comparison with Similar Compounds
Key Observations
Structural Variations: The target compound uniquely combines a pyridine-4-one core with a pyrimidin-2-ylthio group, distinguishing it from quinazolinone (Compound 8b) or thienopyrimidine (Compound 10) derivatives.
Physical Properties :
- Melting points vary widely: Compound 5.12 (196°C) and Compound 10 (204–205°C) exhibit higher values than Compound 8b (159–160°C), likely due to stronger intermolecular forces from aromatic stacking or hydrogen bonding .
- Yields for analogs range from 58% to 66%, suggesting moderate synthetic efficiency for similar acetamide derivatives .
Functional Group Impact :
- Thioether vs. Ether Linkages : The pyrimidin-2-ylthio group in the target compound may enhance nucleophilic reactivity compared to pyrimidin-4-yloxy in BP 27516 .
- Methoxy vs. Methyl Groups : The 5-methoxy group on the pyridine ring could improve metabolic stability relative to the 4-methylphenyl group in Compound 10 .
Therapeutic Potential: While Goxalapladib () targets atherosclerosis, the target compound’s pyrimidinylthio and mesityl groups suggest divergent applications, possibly in oncology or inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
